(4-Methylsulfonylphenyl)acetyl chloride
Overview
Description
(4-Methylsulfonylphenyl)acetyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates.
Scientific Research Applications
(4-Methylsulfonylphenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, such as antimicrobial and anti-inflammatory agents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, particularly those targeting COX-2 inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Future Directions
Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .
Mechanism of Action
Target of Action
The primary targets of (4-Methylsulfonylphenyl)acetyl chloride, also known as 2-(4-methanesulfonylphenyl)acetyl chloride, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators, thereby affecting the downstream effects of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to relief from symptoms associated with inflammation, such as pain and swelling .
Biochemical Analysis
Cellular Effects
Related compounds have been found to exhibit antimicrobial, COX inhibitory, and anti-inflammatory activities
Molecular Mechanism
It’s known that similar compounds can undergo electrophilic aromatic substitution reactions, where a carbocation is attacked by a pi bond from an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfonylphenyl)acetyl chloride typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
(4-Methylsulfonylphenyl)acetic acid+SOCl2→(4-Methylsulfonylphenyl)acetyl chloride+SO2+HCl
This method is widely used due to its efficiency and high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfonylphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (4-Methylsulfonylphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to (4-Methylsulfonylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
(4-Methylsulfonylphenyl)acetic acid: Formed from hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylsulfonylphenyl)acetic acid
- (4-Methylsulfonylphenyl)ethanol
- (4-Methylsulfonylphenyl)amine
Uniqueness
(4-Methylsulfonylphenyl)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its derivatives have shown significant biological activities, particularly as COX-2 inhibitors, which are used in the treatment of inflammation and pain .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHCNJVEEDSUAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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